2-Hydroperoxybutanedioic acid, also known as 2-hydroxybutanedioic acid or malic acid, is a naturally occurring organic compound with the molecular formula CHO. It is classified as a dicarboxylic acid, featuring two carboxylic acid functional groups. This compound is primarily found in various fruits, contributing to their sour taste and is utilized in food production and preservation. The compound plays a crucial role in cellular metabolism and is involved in several biochemical pathways.
2-Hydroperoxybutanedioic acid is synthesized both naturally and artificially. It can be derived from various sources, including the fermentation of sugars by specific yeast strains and the hydration of maleic acid. Additionally, it is produced during the microbial decomposition of organic materials.
2-Hydroperoxybutanedioic acid can be synthesized through several methods:
The synthesis of 2-hydroperoxybutanedioic acid requires careful control of temperature and pH levels to optimize yield and purity. Typical yields from fermentation methods can reach approximately 70% under optimal conditions.
The molecular structure of 2-hydroperoxybutanedioic acid consists of two carboxylic acid groups (-COOH) attached to a four-carbon backbone with a hydroxyl group (-OH) at the second carbon position. This configuration contributes to its acidity and reactivity.
2-Hydroperoxybutanedioic acid participates in various chemical reactions:
The reactivity of 2-hydroperoxybutanedioic acid is influenced by its acidic nature and the presence of functional groups that facilitate various organic transformations.
The mechanism by which 2-hydroperoxybutanedioic acid exerts its biological effects involves its role as an intermediate in the citric acid cycle (Krebs cycle), which is essential for energy production in living organisms.
The pKa values for its carboxylic groups are approximately 3.40 and 5.20, indicating its strength as a weak organic acid capable of participating in proton transfer reactions.
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